Apitolisib

Vue d'ensemble

Description

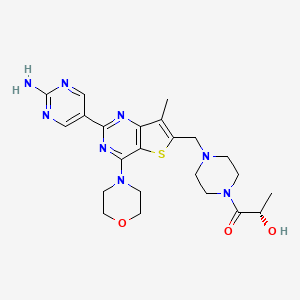

Apitolisib, also known as GDC-0980, is an orally available agent that targets phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity .

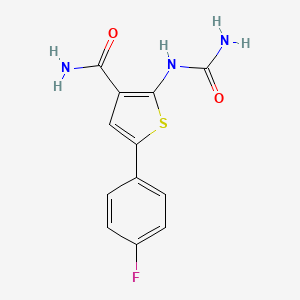

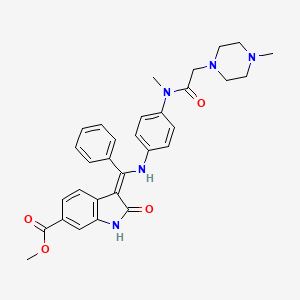

Molecular Structure Analysis

Apitolisib has a molecular formula of C23H30N8O3S . It belongs to the class of organic compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis

Apitolisib has an average mass of 498.601 Da and a monoisotopic mass of 498.216156 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 718.6±70.0 °C at 760 mmHg, and a flash point of 388.4±35.7 °C . It has 11 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique

Glioblastoma Multiforme (GBM) Treatment

Apitolisib has been studied for its effects on GBM tumor cell lines, demonstrating time- and dose-dependent cytotoxicity and apoptosis in these cells. This suggests its potential as a therapeutic agent in treating this aggressive form of brain cancer .

Breast Cancer

Clinical trials have explored the use of Apitolisib in the treatment of breast cancer, looking into its efficacy and safety for patients suffering from this disease .

Prostate Cancer

Research has also included Apitolisib in trials studying its potential as a treatment option for prostate cancer, another common and impactful cancer type .

Renal Cell Carcinoma

Apitolisib has been used in trials to evaluate its effectiveness in treating renal cell carcinoma, providing hope for advancements in kidney cancer therapies .

Endometrial Carcinoma

A phase 2 study focused on the activity of Apitolisib in patients with advanced endometrial cancer, assessing its potential to improve outcomes for this gynecological cancer .

Mécanisme D'action

Target of Action

Apitolisib, also known as GDC-0980, is a dual inhibitor that primarily targets two key enzymes: Phosphatidylinositol 3-Kinases (PI3K) and Mammalian Target of Rapamycin (mTOR) . These enzymes play a critical role in the PI3K-AKT-mTOR signaling pathway, which is involved in various biological processes such as cell growth, survival, differentiation, and metabolism .

Mode of Action

Apitolisib works by selectively inhibiting the activity of PI3K and mTOR . By inhibiting these enzymes, Apitolisib disrupts the PI3K-AKT-mTOR signaling pathway, which can lead to the inhibition of cell proliferation and promotion of cell apoptosis .

Biochemical Pathways

The PI3K-AKT-mTOR pathway is among the most common intracellular signaling pathways that are often abnormally activated in many human cancers . Activation of this pathway mediated by molecular aberrations plays a crucial role in promoting tumor development and resistance to anticancer therapies . Apitolisib’s action on this pathway can lead to changes in cell cycle progression and cell proliferation .

Result of Action

The inhibition of the PI3K-AKT-mTOR pathway by Apitolisib leads to a decrease in cell proliferation and an increase in cell apoptosis . This results in the suppression of tumor growth. Evidence of single-agent activity included partial responses in various types of cancers .

Action Environment

The efficacy and stability of Apitolisib can be influenced by various environmental factors. For instance, cancer cells can adapt to PI3K inhibitors to reduce their effectiveness . Resistance to Apitolisib could be due to intrinsic factors or acquired adaptation

Safety and Hazards

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Orientations Futures

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

Propriétés

IUPAC Name |

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVVNQKCSKSHKT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145738 | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apitolisib | |

CAS RN |

1032754-93-0 | |

| Record name | Apitolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apitolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APITOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

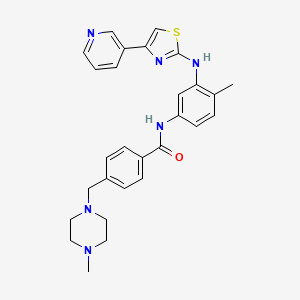

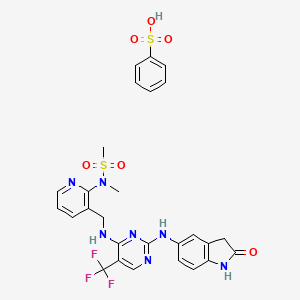

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)